Hydrodolasetron

描述

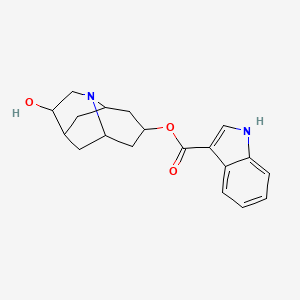

Structure

3D Structure

属性

CAS 编号 |

127951-99-9 |

|---|---|

分子式 |

C19H22N2O3 |

分子量 |

326.4 g/mol |

IUPAC 名称 |

[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1 |

InChI 键 |

MLWGAEVSWJXOQJ-NRVGHSGUSA-N |

手性 SMILES |

C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 |

规范 SMILES |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |

外观 |

White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of Hydrodolasetron: Unmasking the True Efficacy of Dolasetron

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dolasetron, a potent and selective 5-HT3 receptor antagonist, has long been a valuable tool in the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative care. However, a deeper pharmacological investigation reveals that the clinical efficacy of dolasetron is not attributable to the parent drug itself, but rather to its principal and rapidly formed metabolite, hydrodolasetron. This technical guide provides a comprehensive analysis of the metabolic activation of dolasetron, elucidates the superior pharmacological profile of this compound, and details the underlying molecular mechanisms of action. Through a synthesis of pharmacokinetic data, experimental methodologies, and signaling pathway visualizations, this document aims to provide researchers and drug development professionals with a thorough understanding of this compound's central role as the active entity responsible for dolasetron's therapeutic effects.

Introduction

The advent of 5-HT3 receptor antagonists revolutionized the management of emesis, offering a targeted and effective therapeutic strategy. Dolasetron was introduced as a member of this class, demonstrating significant antiemetic properties.[1][2] Early clinical observations, however, hinted at a more complex pharmacokinetic and pharmacodynamic relationship than a simple direct action of the administered compound. It is now firmly established that dolasetron functions as a prodrug, undergoing rapid and extensive metabolism to its active metabolite, this compound.[3][4] This guide will dissect the critical transformation of dolasetron and underscore the superior potency and affinity of this compound for the 5-HT3 receptor, which is the true driver of its therapeutic utility.

Metabolic Conversion of Dolasetron to this compound

The conversion of dolasetron to this compound is a rapid and near-complete metabolic process that occurs in vivo.[1] This biotransformation is a critical step in the activation of the drug's antiemetic potential.

The Metabolic Pathway

The primary metabolic pathway involves the reduction of a ketone group on the dolasetron molecule to a hydroxyl group, resulting in the formation of this compound. This reaction is primarily mediated by the ubiquitous enzyme, carbonyl reductase.[3][5]

Following its formation, this compound itself is further metabolized, primarily in the liver. The subsequent metabolic steps include hydroxylation, a process largely dependent on the cytochrome P450 enzyme CYP2D6, and N-oxidation, which is carried out by CYP3A.[5] These subsequent metabolites are less active and are eventually eliminated from the body.

Figure 1: Metabolic pathway of dolasetron to this compound.

Comparative Pharmacokinetics: Dolasetron vs. This compound

The pharmacokinetic profiles of dolasetron and this compound differ significantly, highlighting the transient nature of the parent drug and the sustained presence of the active metabolite.

| Parameter | Dolasetron | This compound | Reference(s) |

| Half-life (t½) | < 10 minutes | ~7.3 - 8.1 hours | [4] |

| Time to Peak Plasma Concentration (Tmax) | Not applicable (rarely detected) | ~1 hour (oral) | [6] |

| Bioavailability (Oral) | Not applicable (prodrug) | ~75% | [6] |

| Plasma Protein Binding | Not specified | 69-77% | [1] |

| Primary Route of Elimination | Metabolism | Renal and Hepatic | [1] |

| Table 1: Comparative Pharmacokinetic Parameters |

The Superior Potency of this compound at the 5-HT3 Receptor

The primary determinant of the antiemetic efficacy of this drug class is the binding affinity to and antagonism of the 5-HT3 receptor. In this regard, this compound demonstrates a markedly superior profile compared to its parent compound.

Receptor Binding Affinity

In vitro studies have demonstrated that this compound possesses an approximately 50-fold higher affinity for the 5-HT3 receptor than dolasetron.[3] This significant difference in binding affinity is the cornerstone of the assertion that this compound is the principal active moiety.

| Compound | 5-HT3 Receptor Affinity | Reference(s) |

| Dolasetron | Low | [3] |

| This compound | ~50-fold higher than dolasetron | [3] |

| Table 2: Comparative 5-HT3 Receptor Affinity |

Mechanism of Action: The 5-HT3 Receptor Signaling Pathway

The antiemetic effects of this compound are mediated through its potent antagonism of 5-HT3 receptors located both centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract.[1][7]

Stimulation of the 5-HT3 receptor, a ligand-gated ion channel, by serotonin leads to a rapid influx of cations (primarily Na+ and Ca2+), causing neuronal depolarization and the initiation of the vomiting reflex. This compound competitively blocks the binding of serotonin to these receptors, thereby preventing this signaling cascade.

The downstream signaling following 5-HT3 receptor activation involves an increase in intracellular calcium, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate and activate the extracellular signal-regulated kinase (ERK) 1/2 pathway, further propagating the emetic signal. By blocking the initial ion influx, this compound effectively inhibits this entire downstream cascade.

Figure 2: 5-HT3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The elucidation of the pharmacokinetic and pharmacodynamic properties of dolasetron and this compound has been achieved through a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

-

Objective: To characterize the metabolic conversion of dolasetron to this compound and identify the enzymes involved.

-

Methodology:

-

Incubation: Dolasetron is incubated with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, including carbonyl reductase and various cytochrome P450 isoforms.[5]

-

Cofactor Addition: The incubation mixture is supplemented with necessary cofactors, such as NADPH for CYP-mediated reactions.

-

Enzyme Inhibition: To identify the specific enzymes responsible for metabolism, selective chemical inhibitors of different CYP isoforms (e.g., quinidine for CYP2D6) can be included in separate incubations.[5]

-

Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched. The concentrations of dolasetron and its metabolites are then quantified using analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[5]

-

Figure 3: Experimental workflow for in vitro metabolism of dolasetron.

5-HT3 Receptor Binding Assay

-

Objective: To determine and compare the binding affinities of dolasetron and this compound for the 5-HT3 receptor.

-

Methodology:

-

Receptor Preparation: A source of 5-HT3 receptors is required, typically cell lines engineered to express the human 5-HT3 receptor or homogenized tissue from a brain region known to have a high density of these receptors.

-

Radioligand: A radiolabeled ligand that binds with high affinity to the 5-HT3 receptor (e.g., [3H]granisetron) is used.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (dolasetron and this compound).

-

Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the binding affinity of the test compound, can then be calculated from the IC50 value.

-

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that this compound, not dolasetron, is the primary driver of the antiemetic effects observed following the administration of dolasetron. The rapid and complete metabolic conversion of the parent drug, coupled with the significantly higher binding affinity of this compound for the 5-HT3 receptor, solidifies the role of dolasetron as a prodrug. For researchers and professionals in the field of drug development, a thorough understanding of this metabolic activation is crucial for accurate interpretation of pharmacological data, the design of future clinical trials, and the development of novel antiemetic therapies. The focus on this compound as the active metabolite provides a more precise framework for evaluating the therapeutic potential and clinical application of this important 5-HT3 receptor antagonist.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrodolasetron's Interaction with Serotonin Subtype 3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth examination of the binding characteristics of hydrodolasetron to the serotonin subtype 3 (5-HT3) receptor. This compound is the active metabolite of the antiemetic drug dolasetron and exerts its therapeutic effect through potent and selective antagonism of 5-HT3 receptors.[1][2] This document details the pharmacological context of this interaction, summarizes the available binding affinity data, presents relevant experimental methodologies, and illustrates the key signaling pathways and experimental workflows.

Core Concepts: The 5-HT3 Receptor and its Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily of neurotransmitter receptors.[3][4] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission.[3] These receptors are strategically located in the central and peripheral nervous systems, including vagal afferents, the solitary tract nucleus, and the area postrema, all critical sites involved in the emetic reflex.[2][5]

Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferents, initiating a signaling cascade that results in nausea and vomiting.[1][5] 5-HT3 receptor antagonists, such as this compound, competitively block the binding of serotonin to these receptors, thereby inhibiting the emetic signal.[2][5]

This compound Binding Affinity Data

Dolasetron is a prodrug that is rapidly converted to its active metabolite, this compound, by carbonyl reductase in the liver.[2][5] While this compound is known to be a potent and selective 5-HT3 antagonist, specific quantitative binding affinity values (e.g., Ki or IC50) are not consistently reported in publicly available scientific literature. However, its pharmacological activity is well-established, and it is considered a first-generation 5-HT3 antagonist.[2]

For comparative context, the second-generation antagonist palonosetron is reported to have a significantly longer half-life and a receptor binding affinity that is over 30-fold greater than first-generation antagonists like this compound.[5][6]

Table 1: Comparative Pharmacokinetics of Select 5-HT3 Receptor Antagonists

| Antagonist | Half-life (t½) | Notes |

| This compound | ~7.3 hours | Active metabolite of dolasetron.[7] |

| Ondansetron | ~4 hours | First-generation antagonist. |

| Granisetron | ~9 hours | First-generation antagonist. |

| Palonosetron | ~40 hours | Second-generation antagonist with higher binding affinity.[6][7] |

Experimental Protocols: Determining 5-HT3 Receptor Binding Affinity

The binding affinity of compounds like this compound for the 5-HT3 receptor is typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Preparation of Receptor-Containing Membranes

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used for the heterologous expression of recombinant 5-HT3 receptors. Cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. Transient or stable transfection with plasmids encoding the 5-HT3A subunit (to form homomeric receptors) or a combination of 5-HT3A and 5-HT3B subunits (for heteromeric receptors) is performed using methods like calcium phosphate precipitation.

-

Membrane Preparation: After incubation to allow for receptor expression, the cells are harvested. The cell pellet is resuspended in a hypotonic buffer and homogenized. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to high-speed ultracentrifugation to pellet the cell membranes containing the 5-HT3 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity for the 5-HT3 receptor (e.g., [3H]granisetron).

-

Assay Components:

-

Receptor Membranes: A suspension of the prepared membranes containing 5-HT3 receptors.

-

Radioligand: A fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron), typically at a concentration close to its dissociation constant (Kd).

-

Competitor: A range of concentrations of the unlabeled test compound (this compound).

-

Assay Buffer: A buffer solution to maintain a stable pH and ionic environment (e.g., Tris-HCl).

-

Non-specific Binding Control: A high concentration of a known 5-HT3 receptor ligand to determine the amount of non-specific binding of the radioligand.

-

-

Incubation: The assay components are combined in microtiter plates and incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of the 5-HT3 Receptor and Antagonism by this compound

Caption: 5-HT3 receptor signaling and this compound antagonism.

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for 5-HT3 receptor competitive binding assay.

Conclusion

This compound is a clinically significant antagonist of the 5-HT3 receptor, playing a crucial role in the management of nausea and vomiting. While specific public data on its binding affinity (Ki) is limited, its potent interaction with the 5-HT3 receptor is well-documented through its established clinical efficacy. The experimental protocols outlined in this guide provide a framework for the methodologies employed to characterize such ligand-receptor interactions. Further research and disclosure of quantitative binding data would provide a more complete picture for comparative pharmacological studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. researchgate.net [researchgate.net]

The Genesis of a Potent 5-HT3 Receptor Antagonist: The Initial Synthesis and Discovery of Hydrodolasetron

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial synthesis and discovery of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron. Dolasetron, and by extension this compound, represents a significant advancement in the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative care.[1][2][3] This document details the synthetic pathways leading to the parent compound, dolasetron, the subsequent metabolic conversion to this compound, and the key pharmacological findings that established its therapeutic utility. Experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a thorough understanding for researchers and professionals in the field of drug development.

Introduction: The Need for a New Class of Antiemetics

The advent of aggressive cancer chemotherapy regimens in the mid to late 20th century was accompanied by a significant clinical challenge: severe nausea and vomiting. This dose-limiting side effect not only caused significant patient distress but also impacted treatment compliance and efficacy. The existing antiemetic agents often provided inadequate relief, highlighting the urgent need for novel therapeutic strategies.

The discovery of the role of serotonin (5-hydroxytryptamine, 5-HT) and its receptors in the emetic reflex pathway paved the way for a new class of drugs: the 5-HT3 receptor antagonists.[1][4][5] These agents selectively block the action of serotonin at the 5-HT3 receptors located in the gastrointestinal tract and the central nervous system, thereby inhibiting the signaling cascade that leads to nausea and vomiting.[1][4][5][6] Dolasetron emerged as a potent and selective 5-HT3 receptor antagonist during this period of intense research and development.[7]

The Discovery of this compound as the Key Active Metabolite

Initial pharmacokinetic studies of dolasetron revealed a rapid and extensive metabolic conversion to a reduced form, which was identified as this compound.[1][4][8][9] Further investigation demonstrated that this compound is the major contributor to the pharmacological activity of the parent drug.[1][4][8][10] This pivotal discovery shifted the focus of subsequent research towards understanding the properties and actions of this active metabolite.

The metabolic conversion is primarily mediated by the enzyme carbonyl reductase.[9] this compound itself is further metabolized through hydroxylation and N-oxidation, processes carried out by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A.[2][4][9]

Pharmacokinetic Profile

The oral administration of dolasetron leads to its rapid absorption and near-complete conversion to this compound, resulting in very low to undetectable plasma levels of the parent drug.[4][10] this compound exhibits a longer half-life than dolasetron, contributing to a sustained therapeutic effect.[5][6]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Dolasetron | This compound |

| Bioavailability (oral) | ~75% (as this compound)[4][10] | - |

| Time to Peak Plasma Concentration (oral) | Not applicable (rapidly metabolized) | ~1 hour[4] |

| Elimination Half-life | <10 minutes[5] | ~7-8 hours[2][5][6] |

| Primary Route of Elimination | Metabolism | Renal excretion and further metabolism[1][10] |

Synthesis of the Precursor: Dolasetron

The initial synthesis efforts were directed at dolasetron. The core structure of dolasetron is an ester formed between an indole-3-carboxylic acid and a complex bicyclic alcohol. Several synthetic routes have been patented, generally involving the preparation of the bicyclic amine and subsequent esterification.

General Synthetic Scheme

A plausible synthetic approach, based on published patents, involves the following key steps:

-

Synthesis of the Bicyclic Ketone: The synthesis typically starts from readily available precursors to construct the 2,6-methano-2H-quinolizin-3(4H)-one core.

-

Reduction to the Alcohol: The ketone is then reduced to the corresponding alcohol, creating the necessary hydroxyl group for esterification.

-

Esterification: The bicyclic alcohol is esterified with an activated form of indole-3-carboxylic acid to yield dolasetron.

Experimental Protocol: A Representative Synthesis

The following is a generalized experimental protocol based on the principles outlined in the patent literature. Specific reagents and conditions may vary.

Step 1: Synthesis of the Bicyclic Alcohol

-

A detailed, multi-step synthesis is required to produce the hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one intermediate. This often involves cycloaddition and rearrangement reactions.

Step 2: Esterification to form Dolasetron

-

Activation of Indole-3-carboxylic acid: Indole-3-carboxylic acid is converted to a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate esterification. For example, reaction with trifluoroacetic anhydride.[11]

-

Esterification Reaction: The activated indole-3-carboxylic acid is reacted with the bicyclic alcohol intermediate in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction.

-

Workup and Purification: The reaction mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified by crystallization or column chromatography to yield pure dolasetron.

Metabolic Conversion to this compound

The in vivo synthesis of this compound from dolasetron is an enzymatic reduction reaction.

Figure 1. Metabolic reduction of Dolasetron to this compound.

Mechanism of Action: 5-HT3 Receptor Antagonism

This compound exerts its antiemetic effect by acting as a highly selective and competitive antagonist of the 5-HT3 receptor.[1][4]

Signaling Pathway of Emesis Induction and Inhibition

Chemotherapeutic agents and radiation therapy can cause damage to the enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin.[4][10] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing the vomiting reflex.[4][6]

This compound blocks this pathway at the initial step by preventing serotonin from binding to the 5-HT3 receptors.

Figure 2. Mechanism of action of this compound in inhibiting the emetic reflex.

Receptor Binding Affinity

Structure-Activity Relationship (SAR)

The core structure of this compound is essential for its high-affinity binding to the 5-HT3 receptor. Key structural features include:

-

The Indole Moiety: This group is a common feature in many serotonin receptor ligands and is crucial for receptor recognition.

-

The Ester Linkage: The ester functionality and its spatial orientation are important for proper positioning within the receptor binding pocket.

-

The Bicyclic Amine: This rigid structure holds the pharmacophoric elements in a specific conformation that is optimal for binding.

While detailed SAR studies for this compound were not found in the initial search, the general principles of 5-HT3 antagonist design suggest that modifications to these key areas would significantly impact binding affinity and selectivity.

Conclusion

The discovery of this compound as the active metabolite of dolasetron was a significant step in the development of effective antiemetic therapies. The initial research focused on the synthesis of the parent drug, dolasetron, which is then efficiently converted in vivo to the more pharmacologically active this compound. The high selectivity and potent antagonism of the 5-HT3 receptor by this compound provide a clear mechanism for its clinical efficacy in preventing chemotherapy- and postoperative-induced nausea and vomiting. This guide has provided a detailed overview of the initial synthesis, discovery, and mechanism of action of this compound, offering valuable insights for professionals in the field of drug discovery and development. Further research into the direct synthesis of this compound and more detailed quantitative structure-activity relationship studies could lead to the development of even more effective and safer antiemetic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Dolasetron - Wikipedia [en.wikipedia.org]

- 4. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]

- 7. Dolasetron - American Chemical Society [acs.org]

- 8. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP2060557A1 - Intermediate compounds useful to prepare dolasetron - Google Patents [patents.google.com]

The Cellular Impact of Hydrodolasetron: A Technical Guide for Researchers

An In-depth Examination of the Core Cellular Pathways Modulated by the Active Metabolite of Dolasetron

Introduction

Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, exerts its primary therapeutic effects through potent and selective antagonism of the serotonin 5-HT3 receptor. This action is central to its clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting. Beyond its well-established role in 5-HT3 receptor blockade, emerging research indicates that this compound also interacts with other cellular pathways, notably cardiac ion channels, and may possess anti-neoplastic properties. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development. Dolasetron is rapidly converted to its active metabolite, this compound, in vivo.[1]

Primary Cellular Pathway: 5-HT3 Receptor Antagonism

The principal mechanism of action of this compound is the competitive and selective blockade of the 5-HT3 receptor, a ligand-gated ion channel.[2][3] These receptors are predominantly located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema.[2][4] The binding of serotonin to these receptors opens a non-selective cation channel, leading to neuronal depolarization.[5][6] this compound's antagonism of this action prevents the initiation of the vomiting reflex.[3]

Quantitative Data: Receptor Binding and Efficacy

| Parameter | Value | Cell Line/System | Reference |

| Receptor Affinity (Ki) | Not explicitly found | - | - |

| Relative Affinity | High | - | [7] |

Signaling Pathway Diagram

The binding of serotonin to the 5-HT3 receptor initiates a rapid influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuron.[5][6] This influx of calcium can subsequently trigger downstream signaling cascades. While the primary effect of antagonism is the prevention of this initial depolarization, the downstream consequences of 5-HT3 receptor activation are relevant to understanding the full scope of this compound's action.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor, a competitive radioligand binding assay is employed. This assay measures the ability of this compound to displace a known radiolabeled 5-HT3 receptor antagonist, such as [3H]granisetron, from its binding site.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

[3H]granisetron (radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of [3H]granisetron (typically at or below its Kd value).

-

Increasing concentrations of this compound (for the competition curve) or buffer (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding).

-

-

Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Cellular Pathway: Cardiac Ion Channel Modulation

This compound has been shown to interact with cardiac ion channels, which can lead to electrocardiographic changes, such as QRS and QTc interval prolongation.[2][9] This is a critical consideration in the safety profile of the drug. The primary ion channels affected are the voltage-gated sodium channels (Nav1.5) and the human Ether-à-go-go-Related Gene (hERG) potassium channels.[8]

Quantitative Data: Ion Channel Blockade

The inhibitory effects of this compound on cardiac ion channels have been quantified using patch-clamp electrophysiology.

| Channel | Parameter | Value (µM) | Cell Line | Reference |

| hH1 (Nav1.5) | IC50 | 8.5 | HEK293 | [8] |

| hERG (Kv11.1) | IC50 | 12.1 | HEK293 | [8] |

Signaling Pathway Diagram

The blockade of Nav1.5 and hERG channels by this compound directly affects the cardiac action potential. Inhibition of Nav1.5 slows the rapid depolarization phase (Phase 0), leading to a widening of the QRS complex. Blockade of the hERG channel, which contributes to the delayed rectifier potassium current (IKr), prolongs the repolarization phase (Phase 3), resulting in a longer QT interval.[9]

Experimental Protocol: Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold-standard method for assessing the effects of compounds on ion channel function.

Objective: To determine the IC50 of this compound for Nav1.5 and hERG channels.

Materials:

-

HEK293 cells stably expressing human Nav1.5 or hERG channels.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP).

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the micropipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply specific voltage-clamp protocols to elicit Nav1.5 or hERG currents.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing increasing concentrations of this compound.

-

Data Acquisition and Analysis:

-

Record the current at each this compound concentration.

-

Measure the peak current amplitude.

-

Plot the percentage of current inhibition against the logarithm of the this compound concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Tertiary/Exploratory Cellular Pathway: Anti-cancer Effects

Recent in vitro studies have suggested that dolasetron may have cytotoxic effects on colon cancer cells, indicating a potential for drug repurposing.[10][11] This effect appears to be independent of its 5-HT3 receptor antagonism.

Quantitative Data: Anti-cancer Activity

The cytotoxic effects of dolasetron have been quantified in the HCT116 human colon cancer cell line.

| Cell Line | Parameter | Value (µM) | Reference |

| HCT116 | IC50 | 150 | [10][11] |

| HEK293 (non-cancerous) | Viability at 150 µM | 82.24% | [10] |

Signaling Pathway Diagram

The precise mechanism for the anti-cancer effects of dolasetron is still under investigation. One study suggests that it may involve the inhibition of the RNA-binding protein PUM1, leading to apoptosis.[10][11]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the IC50 of dolasetron on a cancer cell line.

Materials:

-

HCT116 cells.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Dolasetron.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of dolasetron and incubate for a specified period (e.g., 48 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each dolasetron concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the dolasetron concentration and determine the IC50 value.

Conclusion

This compound's cellular effects are multifaceted. Its primary therapeutic action is unequivocally linked to the potent antagonism of the 5-HT3 receptor. However, a comprehensive understanding of this compound must also take into account its interactions with cardiac ion channels, which have important safety implications. Furthermore, the preliminary findings of its anti-cancer properties open up new avenues for research and potential therapeutic applications. The data, diagrams, and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the intricate cellular pathways affected by this compound.

References

- 1. Recent advances in antiemetics: new formulations of 5HT3-receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. medicaid.nv.gov [medicaid.nv.gov]

- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of gastrin on protein kinase C and its subtype in human colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scientificarchives.com [scientificarchives.com]

- 11. researchgate.net [researchgate.net]

Hydrodolasetron: A Technical Examination of Potential Off-Target Effects from Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrodolasetron, the active metabolite of the 5-HT3 receptor antagonist dolasetron, is primarily recognized for its efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting. Its therapeutic action is attributed to the selective blockade of serotonin 5-HT3 receptors in the central and peripheral nervous systems.[1] However, preliminary in vitro studies have revealed potential off-target interactions, particularly with cardiac ion channels, which warrant careful consideration during drug development and safety assessment. This technical guide provides an in-depth analysis of these preliminary findings, focusing on quantitative data, experimental methodologies, and the signaling pathways involved.

Core Findings: Off-Target Cardiac Ion Channel Interactions

Preliminary studies have identified this compound as an inhibitor of critical cardiac ion channels, an off-target effect that may underlie the electrocardiogram (ECG) abnormalities, such as QRS widening and QTc interval prolongation, observed with dolasetron administration.[2][3] The primary off-target interactions identified are with the human cardiac sodium (Na+) channels (hH1) and the human Ether-à-go-go-Related Gene (hERG) potassium (K+) channels.[2]

Quantitative Data Summary

The inhibitory potency of this compound (MDL 74,156) on these cardiac ion channels has been quantified, providing crucial data for risk assessment. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from in vitro electrophysiology studies.

| Target Ion Channel | This compound (MDL 74,156) IC50 (µM) | Reference |

| Human Cardiac Na+ Channel (hH1) | 8.5 | [2] |

| Human Cardiac K+ Channel (hERG) | 12.1 | [2] |

Other Potential Off-Target Interactions

While the primary focus of preliminary off-target studies has been on cardiac ion channels, this compound has been noted for its high selectivity for the 5-HT3 receptor. It has been reported to have a low affinity for dopamine receptors, though specific quantitative binding data is not extensively detailed in the reviewed literature.[1] Comprehensive screening against a broader panel of receptors and enzymes is not widely available in the public domain, indicating a potential area for further investigation.

Experimental Protocols

The following section details the likely experimental methodology used to ascertain the off-target effects of this compound on cardiac ion channels, based on standard practices in the field and information from the key cited study.[2]

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The IC50 values for this compound's inhibition of hERG and hH1 channels were determined using whole-cell patch-clamp electrophysiology.[2] This technique allows for the direct measurement of ion channel activity in isolated cells.

Objective: To measure the inhibitory effect of this compound on the currents generated by hERG potassium channels and hH1 sodium channels expressed in a mammalian cell line.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNAs for either the hERG potassium channel or the hH1 sodium channel.

-

Recording Equipment: Patch-clamp amplifier, data acquisition system, and a microscope.

-

Pipettes: Borosilicate glass microelectrodes.

-

Solutions:

-

External Solution (for hERG): Containing (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (for hERG): Containing (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.

-

External Solution (for hH1): Containing (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, Glucose 5, HEPES 10; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (for hH1): Containing (in mM): CsF 130, NaCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

-

-

Test Compound: this compound (MDL 74,156) dissolved in an appropriate vehicle at various concentrations.

Procedure:

-

Cell Preparation: HEK-293 cells expressing the target ion channel are cultured and prepared for electrophysiological recording.

-

Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries and fire-polished to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the membrane of a single cell.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the entire cell.

-

Voltage Clamp Protocol:

-

For hERG: Cells are held at a potential of -80 mV. To elicit hERG currents, a depolarizing pulse to +20 mV is applied, followed by a repolarizing pulse to -50 mV to measure the tail current.

-

For hH1: Cells are held at -100 mV. A series of depolarizing pulses are applied at a specific frequency (e.g., 3 Hz) to elicit sodium currents.[2]

-

-

Drug Application: After obtaining a stable baseline recording, various concentrations of this compound are applied to the cell via a perfusion system.

-

Data Analysis: The reduction in the peak tail current (for hERG) or the peak inward current (for hH1) at each drug concentration is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Comparative electrocardiographic effects of intravenous ondansetron and granisetron in patients undergoing surgery for carcinoma breast: A prospective single-blind randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Hydrodolasetron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This technical guide delves into the structural-activity relationship (SAR) of this compound, providing a comprehensive overview of its mechanism of action, binding characteristics, and the molecular determinants of its interaction with the 5-HT3 receptor. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate critical pathways and workflows, serving as a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Role of the 5-HT3 Receptor in Emesis

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors.[1] These receptors are predominantly located on peripheral vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) of the central nervous system.[2][3] Upon activation by serotonin (5-hydroxytryptamine), the 5-HT3 receptor undergoes a conformational change, opening a non-selective cation channel and leading to rapid neuronal depolarization.[1] This signaling cascade is a key component of the vomiting reflex, particularly in the context of chemotherapy-induced nausea and vomiting (CINV), where cytotoxic drugs trigger the release of serotonin from enterochromaffin cells in the gut.[2]

This compound exerts its antiemetic effect by competitively blocking the binding of serotonin to the 5-HT3 receptor, thereby preventing the initiation of the emetic signal.[4][5] Dolasetron itself is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its active form, this compound.[3][4]

Molecular Structure and Core Pharmacophore

This compound is an indole derivative, a chemical class shared by other first-generation 5-HT3 receptor antagonists.[3][6] The core structure of this compound consists of a quinolizidinyl moiety linked to an indole-3-carboxylic acid ester. The key pharmacophoric elements essential for high-affinity binding to the 5-HT3 receptor include:

-

An aromatic or heteroaromatic ring: In this compound, this is the indole ring.

-

A carbonyl group: The ester linkage provides this feature.

-

A basic nitrogen atom: Located within the quinolizidine ring system.

Structural-Activity Relationship (SAR) of this compound and Related Compounds

While specific, publicly available tables detailing the systematic variation of this compound's structure and the corresponding changes in 5-HT3 receptor affinity (Ki or IC50 values) are scarce, the broader SAR for indole-based 5-HT3 antagonists provides valuable insights.

Key Structural Features Influencing Activity:

-

Indole Moiety: The indole ring is a crucial feature for binding. Substitutions on the indole ring can modulate affinity and selectivity.

-

Quinolizidine Ring: This bulky, basic moiety plays a significant role in orienting the molecule within the receptor's binding pocket. The stereochemistry of this ring system is critical for optimal interaction.

-

Ester Linkage: The carbonyl group of the ester is a key hydrogen bond acceptor.

It is important to note that while this compound is a potent antagonist, second-generation antagonists like palonosetron exhibit significantly higher binding affinity (over 30-fold greater than first-generation antagonists) and a longer half-life.[6][7][8][9] This is attributed to differences in their chemical structures and their interactions with the 5-HT3 receptor.[7][8][9]

Quantitative Data: A Comparative Overview

| Compound | Chemical Class | 5-HT3 Receptor Binding Affinity | Plasma Half-life (approx.) |

| This compound | Indole | High | 7.3 hours[10] |

| Ondansetron | Carbazole | High | 4 hours[10] |

| Granisetron | Indazole | High | 9 hours[10] |

| Palonosetron | Isoquinoline | Very High (>30x first-gen)[6][7][8][9] | 40 hours[10] |

Note: "High" and "Very High" are qualitative descriptors based on literature comparisons. Specific quantitative values are highly dependent on the assay conditions.

Experimental Protocols

The determination of the binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the 5-HT3 receptor by competing with a radiolabeled ligand. A common radioligand used is [3H]GR65630.

Objective: To determine the inhibitor constant (Ki) of this compound and its analogs for the 5-HT3 receptor.

Materials:

-

Membrane preparations from cells expressing 5-HT3 receptors (e.g., HEK293 cells) or from tissues with high receptor density (e.g., bovine area postrema).[11]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Test compounds (this compound and analogs) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like tropisetron).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, [3H]GR65630 (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-radiolabeled antagonist.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Functional Assay

This assay measures the ability of a compound to antagonize the ion channel function of the 5-HT3 receptor.

Objective: To determine the functional potency (e.g., IC50) of this compound and its analogs in inhibiting serotonin-induced currents.

Materials:

-

Cells expressing functional 5-HT3 receptors (e.g., Xenopus oocytes injected with 5-HT3 receptor cRNA or a neuronal cell line).

-

Patch-clamp or two-electrode voltage-clamp setup.

-

External and internal recording solutions.

-

Serotonin (agonist).

-

Test compounds (this compound and analogs).

Methodology:

-

Cell Preparation: Culture and prepare the cells for electrophysiological recording.

-

Recording Setup: Establish a whole-cell or two-electrode voltage-clamp configuration.

-

Agonist Application: Apply a known concentration of serotonin to the cell to elicit an inward current mediated by the 5-HT3 receptor.

-

Antagonist Application: Co-apply serotonin with varying concentrations of the test compound.

-

Measurement: Record the peak amplitude of the serotonin-induced current in the absence and presence of the antagonist.

-

Data Analysis: Plot the percentage of inhibition of the serotonin-induced current against the logarithm of the antagonist concentration. Determine the IC50 value from the concentration-response curve.

Visualizing Key Pathways and Workflows

5-HT3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by serotonin binding to the 5-HT3 receptor and the inhibitory action of this compound.

Caption: 5-HT3 Receptor Signaling and this compound Inhibition.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

Caption: Radioligand Binding Assay Workflow.

Logical Relationship of Dolasetron to this compound

This diagram illustrates the metabolic conversion of the prodrug dolasetron to its active form, this compound.

Caption: Metabolic Activation of Dolasetron.

Conclusion

This compound is a well-established and effective 5-HT3 receptor antagonist. Its structural-activity relationship is rooted in the key pharmacophoric features of the indole class of antagonists. While a detailed quantitative SAR for a broad series of this compound analogs is not publicly available, the comparative data and the understanding of the general SAR for this class of compounds provide a solid foundation for further research and drug development efforts. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers investigating the pharmacology of 5-HT3 receptor antagonists. Future work in this area could focus on leveraging computational modeling to predict the binding affinities of novel this compound analogs and to further elucidate the molecular interactions governing ligand recognition at the 5-HT3 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An electrophysiological investigation of the properties of 5-HT3 receptors of rabbit nodose ganglion neurones in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 5-HT3 (serotonin-3) receptor antagonists. I. Synthesis and structure-activity relationships of pyrido[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith- Annals of Palliative Medicine [apm.amegroups.org]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 10. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The distribution of specific binding of the 5-HT3 receptor ligand [3H]GR65630 in rat brain using quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Hydrodolasetron for Novel Therapeutic Uses: A Technical Assessment of the Current Landscape

For Immediate Release

Shanghai, China – November 7, 2025 – Hydrodolasetron, the active metabolite of the 5-HT3 receptor antagonist dolasetron, is a well-established therapeutic agent for the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3] While its efficacy in this indication is well-documented, a comprehensive review of publicly available scientific literature reveals a notable scarcity of early-stage research into novel therapeutic applications for this compound. This technical guide provides an overview of the existing knowledge on this compound and explores the potential for future research based on the broader class of 5-HT3 receptor antagonists.

Core Pharmacology of this compound

Dolasetron is rapidly and completely metabolized to this compound by carbonyl reductase.[4] this compound is a highly potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[3][4][5] Its established antiemetic effect is mediated by the blockade of 5-HT3 receptors on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3][4] Information from drug labels and pharmacological reviews consistently indicates that this compound has a low affinity for other serotonin receptor subtypes and dopamine receptors, highlighting its specificity.[3][4][5]

Pharmacokinetic Profile of this compound

A summary of the key pharmacokinetic parameters of this compound is presented in Table 1. This data is primarily derived from studies related to its antiemetic use.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (oral administration) | [6] |

| Elimination Half-life (t½) | 8.1 hours (oral administration) | [6] |

| Apparent Absolute Bioavailability | ~75% | [6] |

| Primary Metabolism | Carbonyl reductase (Dolasetron to this compound); CYP2D6 (Hydroxylation of this compound) | [4][7] |

| Excretion | Approximately two-thirds in urine and one-third in feces | [6] |

Established Therapeutic Indication: Antiemesis

The clinical development and application of this compound have been overwhelmingly focused on the prevention and treatment of nausea and vomiting.

Experimental Protocol for Antiemetic Efficacy Studies (Generalized)

Clinical trials evaluating the antiemetic efficacy of dolasetron (and by extension, this compound) typically follow a double-blind, randomized, controlled design. A generalized protocol is as follows:

-

Patient Population: Patients undergoing moderately or highly emetogenic chemotherapy, or patients scheduled for surgery with a risk of postoperative nausea and vomiting.

-

Treatment Arms:

-

Dolasetron administered orally or intravenously at specified doses (e.g., 100 mg orally).[4]

-

Placebo control or an active comparator (e.g., another 5-HT3 antagonist like ondansetron).

-

-

Primary Endpoints:

-

Complete response rate (defined as no emetic episodes and no use of rescue antiemetic medication) within a specified timeframe (e.g., 24 hours post-chemotherapy).

-

-

Secondary Endpoints:

-

Severity and frequency of nausea.

-

Time to first emetic episode.

-

Patient global satisfaction with antiemetic therapy.

-

-

Data Collection: Patient diaries, and investigator assessments.

Signaling Pathway for Antiemetic Action

The established mechanism of action for this compound in preventing emesis is depicted below.

Caption: Antiemetic signaling pathway blocked by this compound.

Exploration of Novel Therapeutic Uses: A Gap in this compound-Specific Research

Potential Areas for Future Research Based on Class Effects

-

Irritable Bowel Syndrome (IBS): Other 5-HT3 receptor antagonists, such as alosetron, are approved for the treatment of diarrhea-predominant IBS (IBS-D). The mechanism is thought to involve the modulation of visceral sensation and colonic transit time. Preclinical studies in animal models of IBS could be a starting point to evaluate the potential of this compound in this indication.

-

Neuropathic Pain: There is some evidence to suggest that 5-HT3 receptor antagonists may have analgesic effects in certain pain states. The proposed mechanism involves the modulation of serotonergic pathways in the spinal cord that are involved in pain processing. Preclinical studies using established animal models of neuropathic pain would be necessary to explore this potential for this compound.

-

Anxiety Disorders: Some animal studies have suggested anxiolytic-like effects for certain 5-HT3 receptor antagonists. The underlying mechanism is thought to be related to the modulation of serotonergic activity in brain regions associated with fear and anxiety, such as the amygdala and hippocampus. Further investigation in validated animal models of anxiety would be required to determine if this compound possesses similar properties.

Logical Workflow for Investigating Novel Therapeutic Uses

The following diagram outlines a potential experimental workflow for investigating novel applications of this compound.

Caption: Experimental workflow for novel drug development.

Conclusion and Future Directions

This compound remains a cornerstone in the management of emesis due to its well-defined mechanism of action and favorable pharmacokinetic profile. However, the exploration of its therapeutic potential beyond this established indication is a significant unmet area of research. The lack of publicly available data on novel applications of this compound presents a clear opportunity for the scientific community. Future preclinical research focusing on its effects in validated models of pain, anxiety, and irritable bowel syndrome is warranted to determine if this compound shares the broader therapeutic potential observed with other members of the 5-HT3 receptor antagonist class. Such studies would be the critical first step in potentially expanding the clinical utility of this well-established molecule.

References

- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

Methodological & Application

Application Note: A Validated HPLC-ESI-MS Method for the Simultaneous Quantification of Dolasetron and its Active Metabolite, Hydrodolasetron, in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method for the simultaneous determination of the antiemetic drug Dolasetron and its major active metabolite, Hydrodolasetron, in human plasma. The protocol employs a highly efficient salt-induced phase separation extraction (SIPSE) for sample preparation, offering excellent recovery and minimal matrix effects.[1] This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, providing reliable and accurate quantification of both analytes.

Introduction

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[2] Following administration, Dolasetron is rapidly and completely metabolized to this compound, which is the major clinically relevant and active species.[3][4][5][6] Therefore, a sensitive and specific analytical method for the simultaneous quantification of both Dolasetron and this compound is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for an HPLC-ESI-MS method that has been successfully applied to pharmacokinetic studies of Dolasetron.[1]

Metabolic Pathway of Dolasetron

Dolasetron undergoes rapid and extensive metabolism, primarily through reduction by carbonyl reductase to form its active metabolite, this compound.[4][6]

Experimental Workflow

The analytical workflow consists of sample preparation using the SIPSE method, followed by chromatographic separation via HPLC and subsequent detection by ESI-MS.

Experimental Protocols

Materials and Reagents

-

Dolasetron mesylate reference standard

-

This compound reference standard

-

Ondansetron (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Sodium Carbonate (AR grade)

-

Milli-Q water

-

Human plasma (drug-free)

Standard and Quality Control Sample Preparation

-

Stock Solutions : Prepare individual stock solutions of Dolasetron (240 µg/mL) and this compound (380 µg/mL) in a 1:1 (v/v) mixture of acetonitrile and water. Prepare the internal standard (Ondansetron) stock solution at 16.0 µg/mL in acetonitrile.[7] Store all stock solutions at -40°C.

-

Calibration Standards and Quality Control (QC) Samples : Prepare working solutions by diluting the stock solutions with the acetonitrile-water mixture. Spike drug-free human plasma with the working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[7]

Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)

This method combines protein precipitation, analyte extraction, and sample cleanup into a single, efficient step.[1]

-

To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.

-

Add 200 µL of acetonitrile and vortex mix.

-

Add 2 mol/L sodium carbonate aqueous solution to induce phase separation.[1]

-

Vortex the mixture thoroughly and then centrifuge.

-

Transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.

-

Inject 10 µL of the prepared sample into the HPLC-ESI-MS system.[7]

The SIPSE method demonstrates high extraction efficiency with recoveries exceeding 96% for Dolasetron, this compound, and the internal standard.[1]

HPLC-ESI-MS Method Parameters

Chromatographic Conditions

The chromatographic separation is performed on an HPLC system with the following parameters:

| Parameter | Value |

| Column | Ultimate XB-C18 (250 x 4.6 mm)[7] |

| Mobile Phase | Acetonitrile and aqueous phase (details not specified in the provided search results) |

| Flow Rate | 0.2 mL/min into the ESI source (post-column split)[7] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL[7] |

Mass Spectrometric Conditions

The mass spectrometer is operated in positive ion mode with the following settings:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Scan Mode | Selected Ion Monitoring (SIM)[7] |

| Desolvation Gas | Nitrogen at 450 L/h[7] |

| Cone Gas | Nitrogen at 80 L/h[7] |

| Capillary Voltage | 4.0 kV[7] |

| Cone Voltage | 34 V[7] |

| Desolvation Temperature | 250°C[7] |

| Source Temperature | 135°C[7] |

Quantitative Data

The method was validated for its linearity, sensitivity, and precision.

Monitored Ions

The following mass-to-charge ratios (m/z) were monitored in SIM mode:

| Analyte | m/z |

| Dolasetron | 325[7] |

| This compound | 327[7] |

| Ondansetron (IS) | 294[7] |

Method Validation Parameters

| Parameter | Dolasetron | This compound |

| Linearity Range (ng/mL) | 7.9 - 4750.0[1] | 4.8 - 2855.1[1] |

| Correlation Coefficient (r²) | > 0.997[1] | > 0.997[1] |

| Limit of Quantification (LOQ) (ng/mL) | 7.9[1] | 4.8[1] |

| Intra-day Repeatability | < 10%[1] | < 10%[1] |

| Inter-day Repeatability | < 10%[1] | < 10%[1] |

| Extraction Recovery (SIPSE) | > 96%[1] | > 96%[1] |

Conclusion

The described HPLC-ESI-MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Dolasetron and its active metabolite, this compound, in human plasma. The use of the salt-induced phase separation extraction technique for sample preparation offers significant advantages in terms of efficiency and cleanliness of the extract.[1] This validated method is a valuable tool for researchers and drug development professionals engaged in the pharmacokinetic and clinical evaluation of Dolasetron.

References

- 1. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Salt-Induced Phase Separation Extraction (SIPSE) of Hydrodolasetron

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrodolasetron is the primary active metabolite of dolasetron, a potent 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy.[1][2] Accurate quantification of this compound in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioavailability studies. Salt-Induced Phase Separation Extraction (SIPSE) has emerged as a rapid, efficient, and straightforward method for the sample pretreatment of this compound prior to analysis by techniques like High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).[1][2][3]

The SIPSE method combines protein precipitation, analyte extraction, and sample cleanup into a single, streamlined process.[1][3] This technique offers significant advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), including higher extraction efficiency, reduced matrix effects, and operational simplicity.[1][2]

Principle of SIPSE

SIPSE operates on the principle of "salting-out," where a water-miscible organic solvent (e.g., acetonitrile) is forced to separate from an aqueous sample upon the addition of a high concentration of salt.[4][5] This creates a biphasic system, with the analytes of interest partitioning into the organic layer, which can then be easily collected for analysis. This method is particularly effective for extracting polar compounds from complex biological samples.[6]

Advantages of SIPSE for this compound Extraction

-

High Extraction Recovery: SIPSE demonstrates superior extraction efficiency for this compound, with recovery rates exceeding 96%.[1][3]

-

Simplicity and Speed: The method integrates several sample preparation steps into one, significantly reducing sample handling and overall processing time.[1][3]

-

Minimal Matrix Interference: Compared to other techniques, SIPSE shows lower matrix effects, leading to more accurate and reliable analytical results.[1][3]

-

Cost-Effectiveness: The use of common laboratory reagents and the reduction in procedural complexity make SIPSE a cost-effective option.

Quantitative Data Summary

The following tables summarize the key quantitative data from a study optimizing the SIPSE method for this compound in human plasma, followed by HPLC-ESI-MS analysis.[1][3]

Table 1: Comparison of Extraction Methods for this compound

| Pretreatment Method | Extraction Recovery (%) for this compound |

| Salt-Induced Phase Separation Extraction (SIPSE) | >96% |

| Albumin Precipitation | < 50% |

| Liquid-Liquid Extraction (LLE) | ~80% |

| Hydrophobic Solvent-Induced Phase Separation | < 70% |

| Subzero-Temperature Induced Phase Separation | < 90% |

Table 2: Optimized SIPSE Method Parameters and Performance

| Parameter | Value/Result |

| Organic Solvent | Acetonitrile |

| Salting-out Agent | 2 mol/L Sodium Carbonate (Na₂CO₃) |

| Linearity Range | 4.8 - 2855.1 ng/mL |

| Correlation Coefficient (r²) | > 0.997 |

| Limit of Quantification (LOQ) | 4.8 ng/mL |

| Intra-day Repeatability | < 10% |

| Inter-day Repeatability | < 10% |

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Ondansetron (Internal Standard - IS)

-

Human plasma (drug-free)

-

Acetonitrile (HPLC grade)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

Polypropylene centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Internal Standard (IS) Working Solution: Prepare a 1.6 µg/mL solution of Ondansetron in a suitable solvent.

-

Sodium Carbonate Solution: Prepare a 2 mol/L aqueous solution of sodium carbonate.

SIPSE Protocol for this compound from Human Plasma

-

Sample Aliquoting: Pipette 0.2 mL of human plasma into a 1.5 mL polypropylene centrifuge tube.

-

Internal Standard Addition: Add 10 µL of the 1.6 µg/mL IS working solution to the plasma sample.

-

Salting-out Agent Addition: Add 0.2 mL of the 2 mol/L sodium carbonate solution.

-

Organic Solvent Addition: Add 0.4 mL of acetonitrile to the mixture.

-

Vortexing: Vortex the tube vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the mixture at 13,400 rpm for 5 minutes. This will induce phase separation, resulting in a clear interface between the upper acetonitrile layer and the lower aqueous/precipitated protein layer.

-

Supernatant Collection: Carefully aspirate the upper acetonitrile-rich phase.

-

Analysis: Inject an appropriate volume (e.g., 10 µL) of the collected supernatant directly into the HPLC-ESI-MS system for analysis.

Visualizations

Experimental Workflow for SIPSE of this compound

Caption: Workflow of the SIPSE protocol for this compound.

Logical Relationship of SIPSE Components

Caption: Key components and their roles in the SIPSE process.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. condensates.com [condensates.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Hydrodolasetron Administration in Animal Models of Emesis